NVP-CFC218

p53–HDM2 interaction TR-FRET biochemical IC50

Predictive biomarker discovery for MDM2 inhibitors is frequently compromised by ad hoc cell-line selection and absent sensitivity benchmarking. NVP-CFC218 is the sole p53-HDM2 inhibitor with systematically reported sensitivity data across 356 curated CCLE cell lines, quantitatively linked to TP53 mutation status (p = 5.1 × 10⁻²³). • Sub-nanomolar HDM2 potency (IC₅₀ = 1.6 ± 0.2 nM); 34-56-fold p53-dependent cellular selectivity • Validated 13-gene signature (91% sensitivity, 75% PPV) portable to clinical-stage NVP-CGM097 • Higher clearance (mouse CL = 9 mL/min·kg) vs. NVP-CGM097 enables pulsatile p53 activation; ≥98% purity, ambient shipping.

Molecular Formula C37H45ClN4O4
Molecular Weight 645.241
CAS No. 1313363-06-2
Cat. No. B609690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CFC218
CAS1313363-06-2
SynonymsNVP-CFC218
Molecular FormulaC37H45ClN4O4
Molecular Weight645.241
Structural Identifiers
SMILESO=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(NCC4)=O)CC3)C=C2)[C@@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1
InChIInChI=1S/C37H45ClN4O4/c1-24(2)46-34-21-32-27(19-33(34)45-4)20-36(44)42(37(32)26-7-9-28(38)10-8-26)31-15-13-29(14-16-31)40(3)22-25-5-11-30(12-6-25)41-18-17-39-35(43)23-41/h7-10,13-16,19,21,24-25,30,37H,5-6,11-12,17-18,20,22-23H2,1-4H3,(H,39,43)/t25-,30-,37-/m0/s1
InChIKeyBZZYIHQWCXHSMZ-FMSKOOSDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-CFC218: p53–HDM2 Inhibitor Overview


NVP-CFC218 is a substituted 1,2-dihydroisoquinolinone small-molecule inhibitor that disrupts the protein–protein interaction between the tumor suppressor p53 and its negative regulator HDM2 (MDM2) [1]. Developed by Novartis as a structurally related analog of the clinical candidate NVP-CGM097, NVP-CFC218 was designed to mimic the three key hydrophobic interactions made by p53 residues Phe19, Trp23, and Leu26 within the HDM2 binding pocket [1]. The compound serves as a critical tool for probing p53-pathway biology and has been extensively characterized across biochemical, cellular, and in vivo pharmacokinetic assays in head-to-head comparison with NVP-CGM097 [1].

NVP-CFC218 vs Nutlin-3a: Differentiation Evidence


Despite sharing the common mechanism of disrupting the p53–HDM2 interaction, p53–HDM2 inhibitors differ substantially in their binding modes, biochemical potency, HDM2/HDMX selectivity ratios, and pharmacokinetic profiles across species [1]. The dihydroisoquinolinone scaffold of NVP-CFC218 engages the HDM2 pocket through a binding mode distinct from the cis-imidazoline core of Nutlin-3a, resulting in approximately 56-fold greater biochemical potency and differing HDMX selectivity [1] [2]. Even within the same dihydroisoquinolinone chemical series, NVP-CFC218 and its closest analog NVP-CGM097 exhibit meaningfully divergent pharmacokinetic properties—including clearance rates and oral bioavailability—that preclude interchangeable use in in vivo experimental designs [1]. The quantitative evidence below establishes the specific dimensions along which NVP-CFC218 must be evaluated independently.

NVP-CFC218 Head-to-Head Comparison Data


TR-FRET Biochemical IC50: HDM2 Potency and HDMX Selectivity

In a purified TR-FRET biochemical assay conducted under identical experimental conditions, NVP-CFC218 and NVP-CGM097 displaced the Cy5-labeled p53 peptide from the N-terminal domain of HDM2 with nearly identical sub-nanomolar IC50 values. However, the two compounds displayed meaningfully different selectivity windows against the homologous HDMX protein [1]. This assay used 0.1 nM biotinylated HDM2 (aa 2–188) or HDMX (aa 2–185), 0.1 nM Europium-labeled streptavidin, and 10 nM Cy5-p53 peptide (aa 18–26) in PBS buffer with 1.7% DMSO [1].

p53–HDM2 interaction TR-FRET biochemical IC50 HDMX selectivity

p53-Dependent Cellular Selectivity in Isogenic Models

In cell viability assays, NVP-CFC218 and NVP-CGM097 were evaluated side by side in two matched isogenic cell line pairs to quantify p53-dependent anti-proliferative selectivity. In the HCT116 colon carcinoma background, both compounds showed strong anti-proliferative effects in the p53 wild-type line with marked selectivity over the TP53-deleted isogenic line. Similarly, in the osteosarcoma setting, both inhibitors displayed pronounced selectivity in the HDM2-amplified SJSA-1 line vs the p53-null SAOS-2 control [1].

p53-dependent selectivity HCT116 SJSA-1 anti-proliferative isogenic cell lines

Multi-Species Pharmacokinetic Comparison

A comprehensive multi-species pharmacokinetic evaluation revealed that NVP-CFC218 and NVP-CGM097, despite their close structural relationship, exhibit substantially different PK parameters. In mouse, NVP-CFC218 showed nearly 2-fold higher clearance and approximately 40% lower oral bioavailability compared to NVP-CGM097. In monkey, the oral bioavailability difference was even more pronounced (14% vs 57%) [1]. These PK differences underscore that the two analogs are not interchangeable for in vivo pharmacodynamic or efficacy studies without re-optimization of dosing regimens.

pharmacokinetics oral bioavailability clearance multi-species PK mouse rat dog monkey

CCLE Profiling: p53-Dependent Sensitivity

NVP-CFC218 was profiled across 477 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE), with 356 lines meeting quality control criteria for dose-response analysis. Using an IC50 cut-off of 4 μM—determined from a natural breakpoint in the rank-order sensitivity distribution—47 cell lines (13.2%) were classified as sensitive [1]. Among sensitive lines, 43 of 47 (91.5%) harbored wild-type TP53, an association of extreme statistical significance (Fisher's exact test p = 5.1 × 10⁻²³) [1]. This large-scale dataset establishes a quantitative benchmark for p53-pathway dependence that far exceeds what is available for earlier-generation inhibitors like Nutlin-3a in terms of cell line breadth and statistical rigor.

cancer cell line panel CCLE p53 wild-type biomarker pharmacogenomics

Predictive Gene Signature Validation

A 13-gene expression signature derived from NVP-CFC218 sensitivity data was validated in an independent external panel of 38 p53 wild-type cell lines, where it achieved 91% sensitivity for predicting response, a PPV of 75%, and a specificity of 62% at the IC50 ≤ 3 μM cut-off [1]. In a p53 wild-type-only background (n=30 cell lines), PPV improved to 84% [1]. The signature was derived from the 356-cell-line discovery dataset and demonstrated robust portability, predicting sensitivity to both NVP-CFC218 and NVP-CGM097 with comparable performance [1]. This 13-gene signature outperformed both TP53 mutation status alone (PPV 63% vs 76%) and a larger 215-feature model (PPV 59% vs 76%) for predicting NVP-CFC218 response [1].

predictive biomarker 13-gene signature patient stratification precision oncology external validation

NVP-CFC218 Application Scenarios


p53 Biomarker Discovery and Validation

NVP-CFC218 is the only p53–HDM2 inhibitor for which sensitivity data across 356 curated CCLE cell lines have been systematically reported with quantitative association to TP53 mutation status (p = 5.1 × 10⁻²³) [1]. Researchers developing predictive biomarkers for MDM2 inhibitor response can leverage this dataset and the accompanying 13-gene signature—which achieved 91% sensitivity and 75% PPV in external validation [1]—as a benchmark reference standard. The validated portability of the 13-gene signature between NVP-CFC218 and the clinical-stage NVP-CGM097 further supports NVP-CFC218 as a cost-effective surrogate for biomarker studies that would otherwise require the clinical compound [1].

In Vivo Pharmacodynamic Studies in Rodent Models

NVP-CFC218 exhibits a distinctly different pharmacokinetic profile from NVP-CGM097, with higher clearance (mouse CL = 9 vs 5 mL/min·kg) and lower oral bioavailability (mouse F% = 43% vs 71%) [1]. This profile may be advantageous in experimental settings where lower sustained exposure or faster compound washout is desirable—for example, in pulsatile p53 activation studies or in models where thrombocytopenia (a known on-target toxicity of sustained MDM2 inhibition) needs to be mitigated through shorter exposure duration. Researchers should note that dosing regimens must be optimized specifically for NVP-CFC218 and cannot be directly extrapolated from NVP-CGM097 protocols [1].

Dual HDM2/HDMX Pathway Interrogation

NVP-CFC218 shows moderately higher biochemical activity against HDMX (IC50 = 1300 ± 100 nM) compared to NVP-CGM097 (IC50 = 2000 ± 300 nM), representing a ~1.5-fold difference in HDMX potency [1]. While both compounds are highly HDM2-selective (>800-fold), this quantitative difference in HDMX activity may be relevant in experimental systems where HDMX upregulation is a known resistance mechanism to selective HDM2 inhibitors. NVP-CFC218 should be preferentially selected over NVP-CGM097 for studies designed to probe the relative contributions of HDM2 vs HDMX to p53 suppression in specific tumor contexts [1].

In Vitro Mechanistic Studies with p53-Dependent Selectivity

In isogenic HCT116 and osteosarcoma cell line pairs, NVP-CFC218 demonstrates 34-fold and 56-fold p53-dependent selectivity, respectively—values that are quantitatively matched with NVP-CGM097 (35-fold and 58-fold) [1]. This well-characterized cellular selectivity profile, combined with the compound's sub-nanomolar biochemical potency (HDM2 IC50 = 1.6 ± 0.2 nM) [1], makes NVP-CFC218 an ideal tool compound for mechanistic studies requiring tight p53-pathway dependence as a control criterion. The availability of a comprehensive cell-line sensitivity atlas further enables rational model selection, reducing the risk of false-negative results from p53-mutant or pathway-inactive models [1].

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